molecular formula C9H16BrNO2 B561991 4-Bromo-3-hydroxymethyl-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline CAS No. 85591-93-1

4-Bromo-3-hydroxymethyl-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline

Cat. No.: B561991
CAS No.: 85591-93-1
M. Wt: 250.136
InChI Key: VSTHJJGLOUGJOS-UHFFFAOYSA-N
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Description

4-Bromo-3-hydroxymethyl-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline, also known as this compound, is a useful research compound. Its molecular formula is C9H16BrNO2 and its molecular weight is 250.136. The purity is usually 95%.
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Scientific Research Applications

Novel Bicyclic Nitroxides Synthesis

A study by Babič and Pečar (2008) explored the synthesis of novel bicyclic pyrrolidine nitroxides through a partial Favorskii rearrangement. This research demonstrated the potential of using bromo and hydroxymethyl substituted pyrrolidine nitroxides as precursors for creating spin probes with free hydroxyl groups, indicating their utility in spin-labeling techniques for probing molecular environments in research settings (Babič & Pečar, 2008).

Paramagnetic Selenophenes Synthesis

Kálai et al. (2010) reported the synthesis of paramagnetic selenophene derivatives from bromo and cyano substituted pyrrolidine nitroxides. The study highlighted the creation of a thiol-specific methanethiosulfonate spin label reagent and a paramagnetic selenophene-containing amino acid, underscoring the significance of bromo-substituted pyrrolidine nitroxides in developing novel spin labels for biochemical research (Kálai et al., 2010).

Spin Labeling Studies

The research by Zielke et al. (2008) detailed the structural analysis of a commonly used spin label derived from a tetramethyl-pyrroline compound. This study provided insights into the molecular geometry and stereochemistry of spin labels based on pyrroline derivatives, emphasizing their importance in elucidating structural and dynamic aspects of biological molecules (Zielke et al., 2008).

Organic Radical Battery Materials

Research by Xu et al. (2014) on TEMPO-contained polypyrrole derivatives as cathode materials for organic radical batteries showcased the electrochemical applications of nitroxide radicals. This study highlights how the structural manipulation of pyrroline nitroxides can lead to materials with enhanced charge-discharge capacities, indicating the potential of such compounds in energy storage technologies (Xu et al., 2014).

Fluorescence and Luminescent Materials

A study on polymers containing tetraarylated pyrrolopyrrole dione chromophores in the main chain by Zhang and Tieke (2008) demonstrated the use of nitroxide derivatives in creating highly luminescent materials. These findings suggest the utility of bromo-substituted pyrrolidine nitroxides in the synthesis of novel polymeric materials with potential applications in optoelectronics and sensing technologies (Zhang & Tieke, 2008).

Properties

IUPAC Name

(4-bromo-1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO2/c1-8(2)6(5-12)7(10)9(3,4)11(8)13/h12-13H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTHJJGLOUGJOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C(C(N1O)(C)C)Br)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652493
Record name 3-Bromo-4-(hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020720-07-3, 85591-93-1
Record name 4-Bromo-2,5-dihydro-1-hydroxy-2,2,5,5-tetramethyl-1H-pyrrole-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020720-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-(hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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